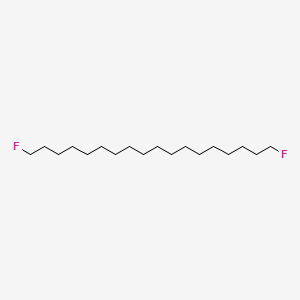

1,18-Difluorooctadecane

描述

1,18-Difluorooctadecane (C₁₈H₃₆F₂) is a fluorinated alkane featuring two fluorine atoms at the terminal positions of an 18-carbon chain. Fluorinated alkanes like this compound are of interest in materials science due to their hydrophobic and chemical stability traits, though their environmental and toxicological profiles require careful evaluation .

属性

CAS 编号 |

408-43-5 |

|---|---|

分子式 |

C18H36F2 |

分子量 |

290.5 g/mol |

IUPAC 名称 |

1,18-difluorooctadecane |

InChI |

InChI=1S/C18H36F2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h1-18H2 |

InChI 键 |

RZANIBRTDLBGEK-UHFFFAOYSA-N |

规范 SMILES |

C(CCCCCCCCCF)CCCCCCCCF |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

1,18-Difluorooctadecane can be synthesized through several methods. One common approach involves the fluorination of octadecane. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Industrial-scale fluorination processes often employ specialized equipment to handle the reactive and potentially hazardous fluorinating agents safely.

化学反应分析

Types of Reactions

1,18-Difluorooctadecane can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form fluorinated alcohols or carboxylic acids.

Reduction Reactions: Reduction can lead to the removal of fluorine atoms, yielding the corresponding hydrocarbon.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the fluorinated compound.

Major Products

Substitution: Products include various substituted alkanes depending on the nucleophile used.

Oxidation: Products include fluorinated alcohols, aldehydes, or carboxylic acids.

Reduction: The major product is octadecane, with the fluorine atoms removed.

科学研究应用

1,18-Difluorooctadecane has several applications in scientific research:

Chemistry: It is used as a model compound to study the effects of fluorination on the physical and chemical properties of long-chain alkanes.

Biology: Fluorinated compounds are often used in biological studies to investigate membrane interactions and protein-lipid interactions.

Medicine: Fluorinated alkanes can serve as precursors for the synthesis of pharmaceuticals and agrochemicals.

Industry: The compound is used in the development of specialty materials, such as lubricants and surfactants, due to its unique properties imparted by fluorination.

作用机制

The mechanism by which 1,18-difluorooctadecane exerts its effects is primarily related to the presence of the fluorine atoms. Fluorine is highly electronegative, which influences the electron distribution in the molecule. This can affect the compound’s reactivity, stability, and interactions with other molecules. In biological systems, fluorinated compounds can interact with enzymes and receptors differently than their non-fluorinated counterparts, potentially leading to unique biological activities.

相似化合物的比较

Comparison with Similar Compounds

1,18-Dibromooctadecane (C₁₈H₃₆Br₂)

- Structural Similarity : Replaces terminal fluorine atoms with bromine, resulting in a heavier molecular weight (392.29 g/mol vs. ~290.5 g/mol for the difluoro analog).

- Toxicity : Classified under GHS for acute toxicity (oral, dermal) and skin/eye irritation. Chronic toxicity data remain insufficient .

Perfluorinated Alkanes (e.g., Perfluorododecane, C₁₂F₂₆)

- Structural Contrast : Fully fluorinated chains (e.g., hexacosafluorododecane, CAS 307-59-5) exhibit extreme hydrophobicity and thermal stability compared to partially fluorinated analogs like 1,18-Difluorooctadecane .

- Environmental Impact: Persistent in ecosystems due to strong C-F bonds, with bioaccumulation risks documented in perfluorinated carboxylic acids (e.g., perfluorododecanoic acid, CAS 335-76-2) .

Other Fluorinated Derivatives

- 1,1-Difluoroethane (CAS 75-37-6) : A short-chain fluorinated hydrocarbon with reactive tendencies (e.g., explosive reactions with oxidizing agents). Highlights the stability differences between short- and long-chain fluorocarbons .

- Fluorinated Esters (e.g., 2-Propenoic acid esters, CAS 4980-53-4): Used in industrial coatings; demonstrate how terminal fluorination in alkanes contrasts with functionalized fluorinated compounds in reactivity and applications .

Data Table: Comparative Analysis

Research Findings and Critical Analysis

- Synthesis Challenges : Fluorination at terminal positions (as in this compound) is less synthetically demanding than full-chain perfluorination, but yield and purity data are absent in the literature .

- Toxicological Gaps: No acute or chronic toxicity studies exist for this compound, contrasting with its brominated analog’s documented hazards .

生物活性

1,18-Difluorooctadecane, a fluorinated alkane with the molecular formula C18H36F2, is notable for its unique properties derived from the presence of fluorine atoms at the first and eighteenth positions of the octadecane backbone. This compound has garnered interest in various scientific fields due to its potential biological activities and interactions in biological systems.

The electronegativity of fluorine significantly alters the chemical behavior of organic compounds. In this compound, the fluorine atoms enhance hydrophobicity and stability compared to non-fluorinated alkanes. This modification can influence interactions with biological membranes and proteins, potentially affecting cellular mechanisms and enzyme activities.

Mechanism of Interaction:

- Membrane Interactions: Fluorinated compounds like this compound can integrate into lipid bilayers, altering membrane fluidity and permeability.

- Protein Binding: The presence of fluorine may affect binding affinities with various proteins and enzymes, leading to altered biological responses.

Biological Activity

Research into the biological activity of this compound primarily focuses on its role in membrane dynamics and protein interactions.

Key Findings:

Case Study 1: Membrane Interaction Studies

In a study examining the effects of fluorinated compounds on lipid membranes, researchers found that this compound significantly altered membrane fluidity compared to its non-fluorinated counterpart. This alteration was linked to changes in protein localization and activity within the membrane environment.

Case Study 2: Protein-Lipid Interaction

A study focused on protein-lipid interactions revealed that this compound could disrupt normal protein folding and function when incorporated into lipid environments. This disruption was attributed to changes in hydrophobic interactions caused by the fluorinated tail.

Applications in Medicine and Industry

This compound has potential applications in:

- Pharmaceuticals: As a precursor for developing drugs that require specific lipophilicity or stability profiles.

- Agrochemicals: Used in formulations that leverage its unique properties for enhanced efficacy.

- Specialty Materials: Employed in creating lubricants and surfactants due to its hydrophobic characteristics.

Summary Table of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Membrane Interaction | Alters fluidity and permeability of lipid bilayers | , |

| Protein Binding | Affects binding affinities with enzymes | , |

| Enzyme Activity | Potential inhibition or activation of metabolic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。